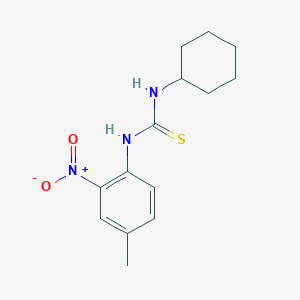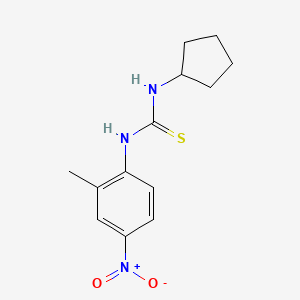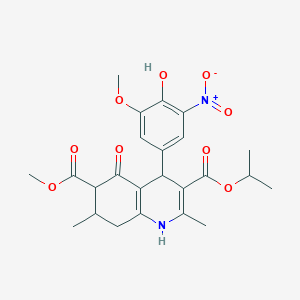
1-Cyclohexyl-3-(4-methyl-2-nitrophenyl)thiourea
Overview
Description
N-cyclohexyl-N’-(4-methyl-2-nitrophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in organic synthesis and biological activities. The structure of N-cyclohexyl-N’-(4-methyl-2-nitrophenyl)thiourea includes a cyclohexyl group, a 4-methyl-2-nitrophenyl group, and a thiourea moiety, making it a unique and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(4-methyl-2-nitrophenyl)thiourea typically involves the reaction of cyclohexylamine with 4-methyl-2-nitrophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-(4-methyl-2-nitrophenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(4-methyl-2-nitrophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and alcohols can react with the thiourea group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives with various substituents.
Scientific Research Applications
N-cyclohexyl-N’-(4-methyl-2-nitrophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(4-methyl-2-nitrophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-(4-methyl-2-pyridinyl)thiourea
- N-cyclohexyl-N’-(2-morpholinoethyl)thiourea
Uniqueness
N-cyclohexyl-N’-(4-methyl-2-nitrophenyl)thiourea is unique due to its specific structural features, such as the presence of a nitro group and a cyclohexyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other thiourea derivatives.
Properties
IUPAC Name |
1-cyclohexyl-3-(4-methyl-2-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-10-7-8-12(13(9-10)17(18)19)16-14(20)15-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHWIIEVOETIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2CCCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[(3-chloro-4-methylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B4124797.png)
![4-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4124817.png)
![3-{4-[(benzylamino)sulfonyl]phenyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4124832.png)


![N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4124840.png)

![N-(4-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B4124849.png)
![N-2-pyrimidinyl-4-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4124850.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-morpholin-4-ylpyrimidine-5-carboxamide](/img/structure/B4124852.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B4124857.png)
![N-ethyl-4-({[(4-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4124876.png)

